4-Methyl-2-(trifluoromethyl)aniline
Overview
Description
4-Methyl-2-(trifluoromethyl)aniline is a substituted aniline that is a benzene ring substituted with an amino group at position 1 and a trifluoromethyl group at position 4 . It has a role as a metabolite . It is a substituted aniline and a member of (trifluoromethyl)benzenes .
Synthesis Analysis
The synthesis of 4-Methyl-2-(trifluoromethyl)aniline can be achieved through various methods. For instance, the treatment of 4-(trifluoromethyl)aniline with primary Grignard reagents in ether yields the title products . A mechanistic pathway involves a series of fluoride elimination reactions followed by addition of the Grignard reagent to the resultant nonaromatic intermediate after each elimination step .
Molecular Structure Analysis
The molecular formula of 4-Methyl-2-(trifluoromethyl)aniline is C8H8F3N . The InChI representation is InChI=1S/C8H8F3N/c1-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,12H2,1H3 . The Canonical SMILES string is CC1=CC(=C(C=C1)N)C(F)(F)F .
Chemical Reactions Analysis
4-Methyl-2-(trifluoromethyl)aniline can participate in various chemical reactions. For example, it was used in the synthesis of 4-(trialkylmethyl)anilines . It was also used as a synthetic building block .
Physical And Chemical Properties Analysis
The molecular weight of 4-Methyl-2-(trifluoromethyl)aniline is 175.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The complexity of the molecule is 155 .
Scientific Research Applications
Chemical Synthesis
“4-Methyl-2-(trifluoromethyl)aniline” is used as a synthetic building block . It plays a crucial role in the synthesis of various complex molecules in chemical reactions.
Trifluoromethylarylation of Alkenes
This compound has been used in the trifluoromethylarylation of alkenes . This process involves the functionalization of alkenes, creating two new C–C bonds by simultaneously introducing an aromatic and an aliphatic motif in a single step .
Synthesis of 4-(trialkylmethyl)anilines
It has been used in the synthesis of 4-(trialkylmethyl)anilines . These compounds have various applications in the field of organic chemistry.
Neurodegenerative Disorders Research
2-Methyl-3-trifluoromethylaniline, a related compound, has been used in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor . This receptor is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
Solvent Properties
An in-depth mechanistic study reveals the key role of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent . This altered reactivity and exquisite selectivity make it a valuable tool in chemical reactions .
Safety and Hazards
4-Methyl-2-(trifluoromethyl)aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
4-Methyl-2-(trifluoromethyl)aniline is a type of organic compound known as aminotoluenes . These compounds contain a benzene ring that carries a single methyl group and one amino group It’s worth noting that amines are generally known for their reactivity with electrophiles due to the lone pair of electrons on the nitrogen atom .
Mode of Action
Amines, including aminotoluenes, are known to be good nucleophiles . This means they can donate a pair of electrons to an electrophile during a chemical reaction, leading to the formation of a new bond .
Biochemical Pathways
It’s known that this compound has been used in the synthesis of 4-(trialkylmethyl)anilines , which suggests it may be involved in reactions that form carbon-carbon bonds.
Result of Action
It’s worth noting that amines, including aminotoluenes, are known to be reactive and can form new bonds with electrophiles . This suggests that the compound could potentially alter the structure of other molecules in a cellular environment.
Action Environment
It’s known that amines can be sensitive to conditions such as ph and temperature , which could potentially influence the compound’s reactivity and stability.
properties
IUPAC Name |
4-methyl-2-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPWLYYUBCTQMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372221 | |
Record name | 4-methyl-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(trifluoromethyl)aniline | |
CAS RN |
87617-23-0 | |
Record name | 4-methyl-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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